2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid
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Overview
Description
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a dimethylcarbamoylmethyl group and a sulfanyl group. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include oxidized or reduced derivatives and substituted benzoic acid compounds.
Scientific Research Applications
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The dimethylcarbamoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanyl group can also participate in redox reactions, affecting cellular oxidative stress levels. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid can be compared with other similar compounds, such as:
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzamide: Similar structure but with an amide group instead of a carboxylic acid group.
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-12(2)10(13)7-16-9-6-4-3-5-8(9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIPCKHWNNIFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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